2-(4-Nitrophenyl)-1-benzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-1-benzofuran-5-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 4-nitrophenyl group and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-benzofuran-5-amine typically involves the formation of the benzofuran ring followed by the introduction of the nitrophenyl and amine groups. One common method involves the cyclization of 2-hydroxybenzaldehyde with a suitable nitrophenyl-substituted precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-Aminophenyl)-1-benzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzofuran ring system can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1-benzofuran-3-amine: Similar structure with the amine group at the 3-position.
2-(4-Nitrophenyl)-1-benzofuran-7-amine: Similar structure with the amine group at the 7-position.
2-(4-Nitrophenyl)-1-benzofuran-5-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine.
Uniqueness
2-(4-Nitrophenyl)-1-benzofuran-5-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the benzofuran ring system provides a distinct set of properties that can be exploited for various applications.
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-benzofuran-5-amine |
InChI |
InChI=1S/C14H10N2O3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H,15H2 |
InChI Key |
USKHUQCATBRUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.